molecular formula C19H16ClN3O B12536422 Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-12-7

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-

Katalognummer: B12536422
CAS-Nummer: 821784-12-7
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: PUTKFYUFTBSDJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a 4-chlorophenylmethylamino group. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves the condensation of 3-amino-5-(4-chlorobenzyl)pyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis by providing active sites for the reaction and enabling the reuse of the catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(Pyrimidin-2-yl)alkyl/arylamide derivatives

Uniqueness

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylmethylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Eigenschaften

CAS-Nummer

821784-12-7

Molekularformel

C19H16ClN3O

Molekulargewicht

337.8 g/mol

IUPAC-Name

3-[5-[(4-chlorophenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H16ClN3O/c20-17-6-4-13(5-7-17)10-23-18-9-16(11-22-12-18)14-2-1-3-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24)

InChI-Schlüssel

PUTKFYUFTBSDJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.